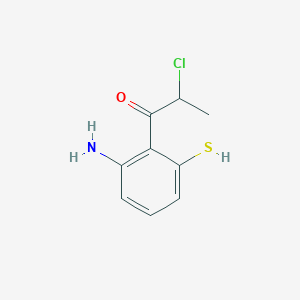
1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one is a chemical compound with the molecular formula C9H10ClNOS It is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety
准备方法
The synthesis of 1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one typically involves the reaction of 2-amino-6-mercaptophenol with 2-chloropropanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules .
相似化合物的比较
Similar compounds to 1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one include:
2-Amino-6-mercaptophenol: Lacks the chloropropanone moiety but shares the amino and mercapto groups.
2-Chloropropanone: Lacks the amino and mercapto groups but shares the chloropropanone moiety.
1-(2-Amino-6-mercaptophenyl)propan-2-one: Similar structure but with a different substitution pattern on the propanone moiety.
生物活性
1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one, also referred to as compound 1, is a chemical compound that has garnered attention in recent years due to its potential biological activity, particularly as an inhibitor of specific enzymes in pathogenic organisms. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₀ClNOS
- Molar Mass : 215.7 g/mol
- CAS Number : 1804503-76-1
The compound is primarily studied for its inhibitory effects on trypanothione reductase (TR) from Leishmania infantum, a key enzyme involved in the survival of this protozoan parasite. The inhibition mechanism involves binding to a unique site at the NADPH binding cavity, which is not present in human glutathione reductase (hGR), thereby providing selectivity for the parasite over human enzymes .
Inhibition of Trypanothione Reductase
Research indicates that this compound exhibits significant inhibitory activity against TR:
- IC₅₀ Value : 7.5 µM against LiTR.
- Effect on Promastigotes : Induced a dose-dependent anti-proliferative effect with an IC₅₀ of 12.44 µM .
This selectivity is crucial as it minimizes potential side effects on human cells while effectively targeting the parasite.
Structure-Activity Relationship (SAR)
A series of derivatives based on the structure of compound 1 were synthesized and tested for their biological activity:
- Compounds with additional aromatic rings showed enhanced inhibition.
- The introduction of electron-withdrawing groups (EWGs) significantly impacted biological potency, suggesting that structural modifications can optimize activity against TR .
Study on Derivatives
A study synthesized various derivatives of 3-amino-1-arylpropan-1-one related to compound 1:
| Compound | R Group | LiTR Activity (% at 100 µM) |
|---|---|---|
| 1 | - | <10.0 |
| 2a | Ph | 60.5 ± 4.1 |
| 2b | - | 75.0 ± 2.4 |
| 3a | Ph | 68.4 ± 6.7 |
| 3b | 4-Cl-Ph | 59.4 ± 2.4 |
| 3c | Br | 87.3 ± 1.9 |
From the data, it was observed that compounds with phenyl or chlorophenyl groups exhibited better inhibitory activity compared to others .
Anti-Leishmanial Activity
The anti-leishmanial properties were further validated through in vitro assays, demonstrating that compound 1 effectively inhibits the growth of Leishmania species, which are responsible for leishmaniasis—a disease causing significant morbidity and mortality worldwide .
属性
分子式 |
C9H10ClNOS |
|---|---|
分子量 |
215.70 g/mol |
IUPAC 名称 |
1-(2-amino-6-sulfanylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c1-5(10)9(12)8-6(11)3-2-4-7(8)13/h2-5,13H,11H2,1H3 |
InChI 键 |
BSYBHPQWGGXQFR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=C(C=CC=C1S)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















